Introduction: The Significance of the 2-Hydroxy-3,5-diiodobenzamide Scaffold
Introduction: The Significance of the 2-Hydroxy-3,5-diiodobenzamide Scaffold
An In-Depth Technical Guide to the Crystal Structure and Stereochemistry of 2-Hydroxy-3,5-diiodobenzamide
For Researchers, Scientists, and Drug Development Professionals
2-Hydroxy-3,5-diiodobenzamide is a halogenated aromatic compound with the chemical formula C₇H₅I₂NO₂.[1] Its structure is characterized by a benzene ring substituted with a hydroxyl group, an amide group, and two iodine atoms at positions 3 and 5. This arrangement of functional groups imparts specific physicochemical properties that make it a valuable building block in medicinal chemistry.
The 2-hydroxybenzamide moiety is a known pharmacophore with a range of biological activities, including antibacterial and antifungal properties.[2][3][4] The addition of iodine atoms at the 3 and 5 positions significantly influences the molecule's lipophilicity and electronic distribution, which can enhance its interaction with biological targets. A prominent example of its application is in the synthesis of the anthelmintic drug rafoxanide, N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, used in veterinary medicine to control parasitic infestations.[5][6][7][8]
This guide will delve into the synthesis, spectroscopic characterization, and a detailed analysis of the crystal structure and stereochemistry of 2-Hydroxy-3,5-diiodobenzamide, drawing insights from closely related compounds to provide a thorough understanding for researchers in the field.
Synthesis and Crystallization
The synthesis of 2-Hydroxy-3,5-diiodobenzamide typically proceeds through a two-step process: the iodination of salicylic acid to form 3,5-diiodosalicylic acid, followed by the amidation of the carboxylic acid.
Synthesis of 3,5-Diiodosalicylic Acid
A highly efficient method for the synthesis of 3,5-diiodosalicylic acid involves the direct iodination of salicylic acid using iodine in the presence of an oxidizing agent like hydrogen peroxide.[5][7] This method offers excellent yields and good atom economy.
Experimental Protocol: Synthesis of 3,5-Diiodosalicylic Acid [5]
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To a solution of salicylic acid (1.50 g, 10.86 mmol) and iodine (1.50 g, 5.85 mmol) in 50 mL of ethanol at 80 °C, slowly add hydrogen peroxide (3.0 mL, 29.37 mmol, 30% in H₂O) over 20-30 minutes.
-
Reflux the mixture for 2 hours.
-
Add a 10% aqueous solution of Na₂S₂O₅ (9.5 mL) to the reaction mixture at the same temperature.
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Pour the mixture into 250 mL of water.
-
Filter the resulting precipitate.
-
Purify the product by crystallization from ethanol to obtain 3,5-diiodosalicylic acid as colorless crystals.
Amidation of 3,5-Diiodosalicylic Acid
The conversion of 3,5-diiodosalicylic acid to 2-Hydroxy-3,5-diiodobenzamide can be achieved through various standard amidation procedures. One common approach involves the in-situ formation of an acid chloride followed by reaction with an amine source. For the synthesis of the parent benzamide, ammonia or an ammonia equivalent would be used.
Experimental Protocol: General Amidation Procedure [5][6]
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In a flask containing a solution of 3,5-diiodosalicylic acid (1.24 mmol) in an appropriate solvent like xylene (12 mL), add a chlorinating agent such as phosphorus trichloride (1.24 mmol) at room temperature.
-
Heat the resulting mixture to 110 °C and stir for 1.5 hours to form the acid chloride in situ.
-
Introduce the amine source (in this case, an ammonia source) to the reaction mixture.
-
After the reaction is complete, allow the mixture to cool to room temperature and concentrate it.
-
Purify the crude residue by flash chromatography or recrystallization to obtain 2-Hydroxy-3,5-diiodobenzamide.
Spectroscopic and Physicochemical Properties
The structural elucidation of 2-Hydroxy-3,5-diiodobenzamide and its derivatives relies on a combination of spectroscopic techniques.
| Property | Data |
| Molecular Formula | C₇H₅I₂NO₂[1] |
| Molecular Weight | 388.93 g/mol [1] |
| ¹H NMR | Aromatic protons are expected as two doublets in the downfield region. The phenolic -OH proton will appear as a broad singlet at a very downfield chemical shift due to intramolecular hydrogen bonding with the amide carbonyl. The two amide -NH₂ protons may appear as one or two broad signals. For the related 3,5-diiodosalicylic acid, aromatic protons are observed at δ 8.25 (d, J = 2.1 Hz, 1H) and 8.17 (d, J = 2.1 Hz, 1H), with the phenolic proton at δ 11.32 (s, 1H).[5] |
| ¹³C NMR | Seven distinct signals are anticipated. The amide carbonyl carbon will be the most downfield signal (typically 160-180 ppm). The carbons bonded to iodine (C3 and C5) and the hydroxyl group (C2) will also exhibit characteristic downfield shifts. For 3,5-diiodosalicylic acid, the carboxylic carbon is at δ 170.45 ppm, and the aromatic carbons are observed at δ 160.81, 153.15, 139.32, 113.17, 87.05, and 81.00 ppm.[5] |
| Infrared (IR) | Expected characteristic bands include a broad O-H stretch (lowered frequency due to hydrogen bonding), N-H stretches for the amide, and a strong C=O stretch for the amide carbonyl. For 3,5-diiodosalicylic acid, these are seen at 3256 cm⁻¹ (O-H) and 1667 cm⁻¹ (C=O).[5] |
| Mass Spectrometry (MS) | The molecular ion peak [M]⁺ would be observed at m/z 389. The fragmentation pattern will be influenced by the positions of the iodo, hydroxyl, and amide groups. |
Crystal Structure and Stereochemical Analysis
Inferred Crystal Structure from a Related Compound
The analysis of N′-(2-Hydroxy-3,5-diiodobenzylidene)-2-methoxybenzohydrazide reveals key structural features of the 2-hydroxy-3,5-diiodo moiety.[9]
| Crystallographic Data for N′-(2-Hydroxy-3,5-diiodobenzylidene)-2-methoxybenzohydrazide [9] | |
| Crystal System | Orthorhombic |
| Space Group | Pna2₁ |
| Unit Cell Dimensions | a = 16.073(2) Å, b = 15.628(2) Å, c = 13.284(1) Å |
| Volume | 3336.8(6) ų |
| Z | 8 |
The structure shows that the 3,5-diiodosalicylaldehyde portion is essentially planar.[10] This planarity is a common feature in such substituted benzene rings.
Stereochemistry and Conformational Insights
2-Hydroxy-3,5-diiodobenzamide is an achiral molecule. However, its conformation is of significant interest. The key stereochemical feature is the relative orientation of the hydroxyl and amide groups. Due to strong intramolecular hydrogen bonding between the phenolic hydrogen and the carbonyl oxygen of the amide group, the molecule is expected to adopt a largely planar conformation.
This intramolecular hydrogen bond is a critical factor in stabilizing the conformation and influencing the molecule's reactivity and biological activity.
Caption: Intramolecular hydrogen bonding in 2-Hydroxy-3,5-diiodobenzamide.
Experimental Workflow for Structural Elucidation
For researchers aiming to obtain the definitive crystal structure of 2-Hydroxy-3,5-diiodobenzamide, the following workflow is recommended.
Caption: Workflow for single-crystal X-ray diffraction analysis.
Protocol: Single-Crystal Growth and X-ray Diffraction [10]
-
Crystallization: Dissolve the purified 2-Hydroxy-3,5-diiodobenzamide in a suitable solvent (e.g., DMSO, ethanol, or a mixture). Allow the solvent to evaporate slowly at room temperature over several days to weeks to obtain single crystals.
-
Data Collection: Mount a suitable single crystal on a diffractometer equipped with a CCD area detector. Collect diffraction data at a controlled temperature (e.g., 298 K) using Mo Kα radiation.
-
Structure Solution and Refinement: Process the collected data to obtain integrated intensities. Solve the crystal structure using direct methods and refine it using full-matrix least-squares on F². Locate hydrogen atoms from difference Fourier maps or place them in calculated positions.
Applications in Drug Development and Further Research
The 2-hydroxy-3,5-diiodobenzamide scaffold is a cornerstone in the development of anthelmintic drugs, with rafoxanide being a key example.[5][7] The insights into its structure and stereochemistry are crucial for understanding its mechanism of action and for designing new analogs with improved efficacy or different therapeutic applications. The halogenated salicylanilide class of compounds, to which this molecule belongs, has also been investigated for other biological activities, including antileishmanial and antibacterial effects.[5]
Future research could focus on co-crystallization studies to understand its interactions with target proteins, further exploring its potential as an antimicrobial agent, and using it as a scaffold for developing new therapeutic agents.
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